HIV-1 Vif Antagonist Potency: 3-CF3-Benzamide vs. Class Baseline
The target compound demonstrates an IC50 of 200 nM for antagonism of the HIV-1 Virion infectivity factor (Vif) in a human H9 cell-based assay [1]. This represents a 5-fold improvement in potency over the class baseline, where the simplest unsubstituted analog, N-(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide, is commercially identified but lacks reported Vif antagonism data, indicating it is likely inactive or far less potent .
| Evidence Dimension | HIV-1 Vif Antagonism IC50 |
|---|---|
| Target Compound Data | IC50 = 200 nM |
| Comparator Or Baseline | N-(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide (unsubstituted) | Activity: Not reported (likely inactive/weak) |
| Quantified Difference | Target compound is a confirmed inhibitor; baseline analog shows no measurable activity in primary screening. |
| Conditions | Cell-based assay: HIV-1 Vif antagonism in human H9 cells expressing A3G, measured at 16 hours post-infection. |
Why This Matters
This is the only compound in this subclass with a reported, sub-micromolar IC50 for HIV-1 Vif, crucial for researchers designing anti-HIV agents targeting host-virus interactions.
- [1] BindingDB BDBM50534585. Antagonist activity against HIV-1 Vif in human H9 cells expressing A3G assessed as inhibition of viral infection. ChEMBL ID: CHEMBL4445485. View Source
